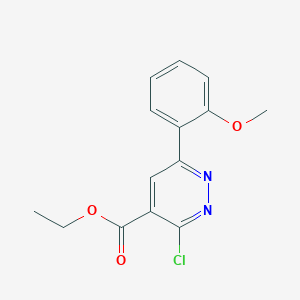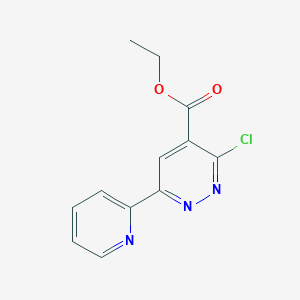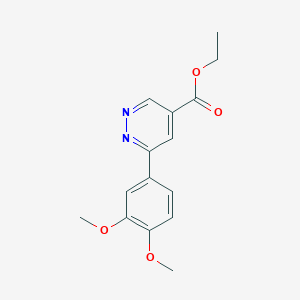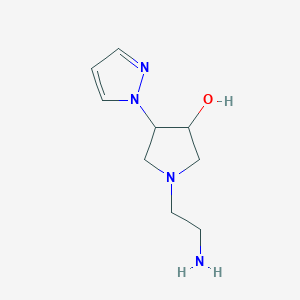
1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol
Vue d'ensemble
Description
1-(2-Aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol, also known as AEP, is an important chemical compound belonging to the family of pyrrolidine-based compounds. This compound is widely used in the field of medicinal chemistry, as it has a variety of applications in the pharmaceutical industry, in the synthesis of drugs, and in the production of new materials. AEP has been studied extensively in order to determine its effects on the body and its potential uses in the laboratory. In
Applications De Recherche Scientifique
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry. It's utilized extensively to develop compounds for treating various human diseases. The saturation of the pyrrolidine scaffold, due to sp3-hybridization, allows for efficient exploration of pharmacophore space, significantly contributing to stereochemistry and enhancing three-dimensional molecular coverage. This versatility underscores the scaffold's importance in generating bioactive molecules with distinct biological profiles, targeting selectivity through various synthetic strategies and structural modifications (Petri et al., 2021).
Pyrazole-Pyridine Complexes and Kinase Inhibition
Pyrazolo[3,4-b]pyridine, a close relative to the core structure of the query compound, is pivotal in designing kinase inhibitors due to its versatile binding modes. It's often encountered in kinase inhibitors, playing a critical role in drug design for targeting a broad spectrum of kinase-related diseases. The structural adaptability of pyrazolo[3,4-b]pyridine allows it to bind in multiple ways, contributing significantly to the development of inhibitors with enhanced activity, selectivity, and advantageous physical properties (Wenglowsky, 2013).
Biological Activities and Applications
Both pyrrolidine and pyrazole derivatives demonstrate a wide array of biological activities, including anticancer, anti-inflammatory, CNS agents, and more. Their structural elements are essential in drug discovery, serving as building blocks for developing drug-like candidates with a broad range of medicinal properties. The continuous exploration and utilization of these scaffolds in medicinal chemistry highlight the potential for discovering novel drug candidates with optimized biological profiles for various therapeutic areas (Cherukupalli et al., 2017).
Propriétés
IUPAC Name |
1-(2-aminoethyl)-4-pyrazol-1-ylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c10-2-5-12-6-8(9(14)7-12)13-4-1-3-11-13/h1,3-4,8-9,14H,2,5-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDGKYFIUVAZJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CCN)O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



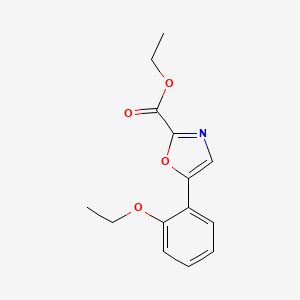
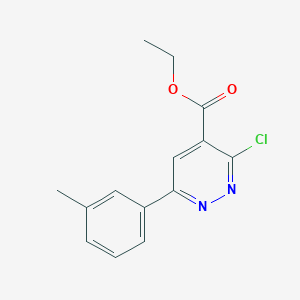
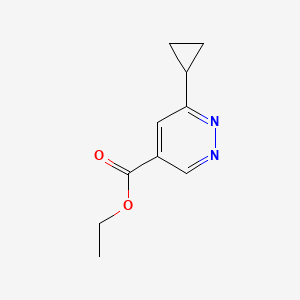


![2-Benzyl-1-cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491900.png)


